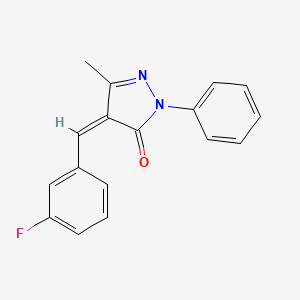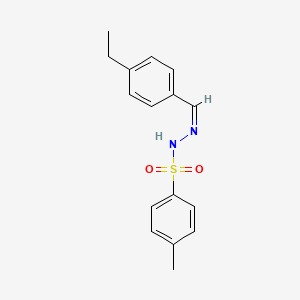![molecular formula C18H17ClF3N3O2 B5912756 1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. This compound was first synthesized in the 1990s and has since been used extensively in the study of various biological processes.
Mécanisme D'action
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from activating downstream signaling pathways. This inhibition of EGFR activity can lead to a wide range of cellular effects, including the suppression of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. Some of the most commonly observed effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of EGFR-mediated signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a tool for scientific research, including its high specificity for EGFR and its ability to effectively inhibit EGFR activity. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful optimization of experimental conditions.
Orientations Futures
There are several potential future directions for research involving 1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is in the development of new and more potent EGFR inhibitors, which could have important implications for the treatment of cancer and other diseases. Another area of interest is in the study of the downstream signaling pathways that are affected by EGFR inhibition, which could provide new insights into the mechanisms of cellular growth and differentiation. Overall, 1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a valuable tool for scientific research that has the potential to contribute to a wide range of important discoveries in the coming years.
Méthodes De Synthèse
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a multi-step process that involves the reaction of several different chemicals. The exact method of synthesis can vary depending on the specific laboratory and equipment being used, but generally involves the use of organic solvents and various reagents.
Applications De Recherche Scientifique
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is commonly used in scientific research as a tool to study the role of epidermal growth factor receptor (EGFR) in various biological processes. This compound has been shown to effectively inhibit the activity of EGFR, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and survival.
Propriétés
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-16-5-4-13(10-17(16)25(26)27)12-23-6-8-24(9-7-23)15-3-1-2-14(11-15)18(20,21)22/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCGONEOKKOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(4-chloro-3-nitrobenzyl)-4-(3-trifluoromethylphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912674.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)


![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)

![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)
![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)